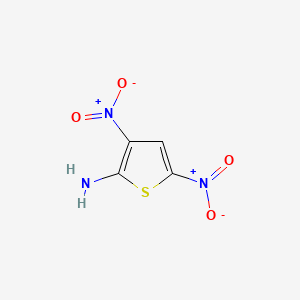
2-Amino-3,5-dinitrothiophene
Übersicht
Beschreibung
2-Amino-3,5-dinitrothiophene is an organic compound used in dyestuffs and other chemical processes . It has been shown to be a chromophore, which is the light-absorbing part of a dye molecule . It is also used in the preparation of high-dye-uptake-rate disperse dye compounds for hydrophobic fiber and fabric dyeing .
Synthesis Analysis
In the realm of organic chemistry, 2-Amino-3,5-dinitrothiophene has found utility as a reagent in synthesizing a diverse range of compounds, including heterocycles, polymers, and pharmaceuticals .Molecular Structure Analysis
The molecular formula of 2-Amino-3,5-dinitrothiophene is C4H3N3O4S . Its molecular weight is 189.15 g/mol . The InChI key is DZRZHFOFVWAKGT-UHFFFAOYSA-N . The canonical SMILES string is C1=C (SC (=C1 [N+] (=O) [O-])N) [N+] (=O) [O-] .Chemical Reactions Analysis
2-Amino-3,5-dinitrothiophene has been shown to be a chromophore, which is the light-absorbing part of a dye molecule . It has also been used in toxicity studies as a solvent for anilines, amines, and heterocyclic amines .Physical And Chemical Properties Analysis
The melting point of 2-Amino-3,5-dinitrothiophene is 174-176 °C . Its molecular weight is 189.15 g/mol . The compound has a topological polar surface area of 146 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Photonic Polymers
2-Amino-3,5-dinitrothiophene is utilized in the synthesis of chromophore components for photonic polymers . These polymers are crucial for developing materials that can control and manipulate light. The compound’s high thermal stability and electron-accepting properties make it an excellent candidate for creating advanced photonic devices.
Organic Semiconductors
Due to its electron-deficient nature, 2-Amino-3,5-dinitrothiophene is a valuable component in the field of organic semiconductors . It can be used to enhance the charge transport properties of semiconductor materials, which are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibitors
In industrial chemistry, 2-Amino-3,5-dinitrothiophene can act as a corrosion inhibitor . Its incorporation into coatings can protect metals from corrosion, especially in harsh environments, thereby extending the life of metal components and structures.
Dyeing Hydrophobic Fibers
This compound finds application in the preparation of high-dye-uptake-rate disperse dye compounds . These dyes are particularly effective for coloring hydrophobic fibers and fabrics, providing vibrant colors with good fastness properties.
Medicinal Chemistry
Thiophene derivatives, including 2-Amino-3,5-dinitrothiophene, are explored for their pharmacological properties . They have potential applications in developing new medications with anti-inflammatory, antimicrobial, and anticancer activities.
Advanced Material Science
The unique electronic structure of 2-Amino-3,5-dinitrothiophene makes it suitable for advanced material science applications . It can be used to modify the properties of materials at the molecular level, leading to the creation of materials with specific desired characteristics.
Synthesis of Heterocyclic Compounds
2-Amino-3,5-dinitrothiophene is a key intermediate in the synthesis of various heterocyclic compounds . These compounds are fundamental in organic chemistry and have numerous applications, including in drug design and development.
Analytical Chemistry
In analytical chemistry, 2-Amino-3,5-dinitrothiophene can be used as a reagent to develop new analytical methods . Its strong absorption in the UV-visible spectrum makes it useful for spectrophotometric analysis, aiding in the detection and quantification of various substances.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dinitrothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZHFOFVWAKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062128 | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dinitrothiophene | |
CAS RN |
2045-70-7 | |
| Record name | 3,5-Dinitro-2-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenamine, 3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dinitrothiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Amino-3,5-dinitrothiophene a suitable building block for dyes?
A: 2-Amino-3,5-dinitrothiophene serves as a diazo component in the synthesis of azo dyes. [, , , , ] The presence of the amino group allows for easy diazotization, a crucial step in azo dye formation. The two nitro groups and the thiophene ring contribute to the molecule's electron-withdrawing nature, influencing the dye's color and other properties.
Q2: What colors can be achieved using 2-Amino-3,5-dinitrothiophene as a diazo component in azo dyes?
A: Research shows that 2-Amino-3,5-dinitrothiophene can contribute to a range of colors in the resulting azo dyes. When coupled with various aniline derivatives, it can yield dyes exhibiting shades of red, violet, and blue. [] Specifically, when used with N-β-acetoxyethylanilines, it can produce colors from red to deep blue hues. []
Q3: Are there any challenges in synthesizing 2-Amino-3,5-dinitrothiophene?
A: While 2-aminothiophene itself is known to be difficult to synthesize, researchers have developed an efficient route to obtain 2-Amino-3,5-dinitrothiophene in excellent yields. [] This new method overcomes previous synthetic challenges, facilitating its use in producing dyes and potentially other materials.
Q4: What applications, besides textiles, have been explored for dyes derived from 2-Amino-3,5-dinitrothiophene?
A: While the provided research primarily focuses on textile applications, studies have explored the use of these dyes for coloring chemically modified wood fir powder. [] This suggests potential applications in wood staining and potentially other cellulosic materials.
Q5: How does the structure of the coupling component affect the properties of dyes synthesized with 2-Amino-3,5-dinitrothiophene?
A: Research indicates that both the diazo and coupling components significantly impact the final dye's characteristics. [, ] For instance, variations in the substituents on the coupling component influence the color, ranging from red to deep blue hues. [] This highlights the possibility of tailoring dye properties by carefully selecting and modifying the coupling partner for 2-Amino-3,5-dinitrothiophene.
Q6: What are the implications of using 2-Amino-3,5-dinitrothiophene in terms of dye fastness?
A: Studies reveal that disperse dyes synthesized with 2-Amino-3,5-dinitrothiophene exhibit good wet-treatment fastness, rubbing fastness, and sublimation fastness. [] Notably, they demonstrate superior performance in these aspects compared to some commercial dyes. This finding underscores their potential for applications where color durability is crucial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)











![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)